

# An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-hydroxyisobutyrate

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## Compound of Interest

Compound Name: Ethyl 2-hydroxyisobutyrate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-hydroxyisobutyrate** (CAS No. 80-55-7), a key intermediate in various chemical syntheses. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Ethyl 2-hydroxyisobutyrate**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
4.25	q	2H	-OCH <sub>2</sub> CH <sub>3</sub>
3.5 (approx.)	s (broad)	1H	-OH
1.45	s	6H	-C(CH <sub>3</sub> ) <sub>2</sub>
1.25	t	3H	-OCH <sub>2</sub> CH <sub>3</sub>
Solvent: CDCl <sub>3</sub> .			
Instrument Frequency:			
90 MHz.[1]			

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
177 (approx.)	C=O (Ester)
73 (approx.)	-C(CH <sub>3</sub> ) <sub>2</sub>
62 (approx.)	-OCH <sub>2</sub> CH <sub>3</sub>
26 (approx.)	-C(CH <sub>3</sub> ) <sub>2</sub>
14 (approx.)	-OCH <sub>2</sub> CH <sub>3</sub>
Solvent: CDCl <sub>3</sub> . [2]	

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3400-3500 (broad)	O-H stretch (alcohol)
2980-2940	C-H stretch (alkane)
1735-1715	C=O stretch (ester)
1260-1000	C-O stretch
Sample form: Liquid film.[3]	

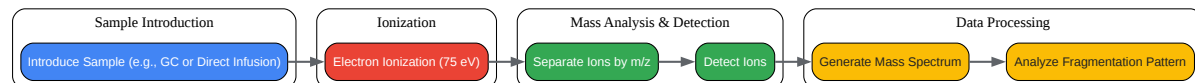
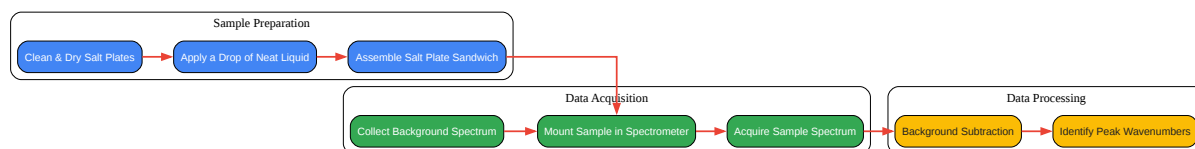
Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Plausible Fragment
132	Low	[M] <sup>+</sup> (Molecular Ion)
117	Low	[M - CH <sub>3</sub> ] <sup>+</sup>
89	Moderate	[M - OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
59	100	[C(OH)(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>
43	High	[C(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>
Ionization Method: Electron Ionization (EI) at 75 eV.[4][5]		

## Experimental Protocols

The following sections detail standardized methods for acquiring the spectroscopic data presented above.

A sample of **Ethyl 2-hydroxyisobutyrate** is dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to an NMR tube. Both <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a spectrometer, such as a Bruker 600 MHz instrument.[6] For <sup>1</sup>H NMR, the spectral width is set to encompass the expected chemical shift range (typically 0-12 ppm). For <sup>13</sup>C NMR, a wider spectral width is used (e.g., 0-200 ppm).



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